![molecular formula C13H14ClNO B1463081 4-[(Phenylamino)methyl]phenol hydrochloride CAS No. 6337-84-4](/img/structure/B1463081.png)
4-[(Phenylamino)methyl]phenol hydrochloride
Vue d'ensemble
Description
4-[(Phenylamino)methyl]phenol hydrochloride is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-[(Phenylamino)methyl]phenol hydrochloride consists of a phenol group (a benzene ring with a hydroxyl group) and a phenylamino group (a benzene ring with an amino group) connected by a methylene bridge . The presence of both phenol and amine functional groups may influence its chemical properties and reactivity.Physical And Chemical Properties Analysis
4-[(Phenylamino)methyl]phenol hydrochloride is a solid at room temperature . It has a melting point of 152-153°C . More specific physical and chemical properties such as solubility, density, and specific heat capacity may be available in specialized chemical databases or literature.Applications De Recherche Scientifique
Corrosion Inhibition
4-[(Phenylamino)methyl]phenol hydrochloride and its derivatives have been investigated for their potential as corrosion inhibitors. For instance, studies have shown that certain imines, including those derived from phenylamino methylphenol, can effectively inhibit the corrosion of mild steel in hydrochloric acid solutions. The inhibitory effect is attributed to the adsorption of these compounds on the metal surface, forming a protective layer that reduces corrosion rates. These compounds exhibit mixed-type inhibition behavior, and their efficiency can be influenced by concentration, temperature, and acid concentration. The adsorption often follows the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor molecules and the metal surface (Shanbhag et al., 2007).
Polymerization Catalysts
Another application area for 4-[(Phenylamino)methyl]phenol hydrochloride derivatives is in polymerization processes. For example, the oxidative polymerization of azobenzene derivatives of phenylamino methylphenol has been catalyzed by horseradish peroxidase, yielding polymers with potential applications in various fields. This polymerization process can produce high-molecular-weight polymers with specific structural features, depending on the reaction conditions such as solvent, pH, and temperature. The resulting polymers exhibit good solubility in certain solvents and have been characterized using various spectroscopic techniques, providing insights into their structural and functional properties (Turac & Sahmetlioglu, 2010).
Antimicrobial Agents
Compounds derived from 4-[(Phenylamino)methyl]phenol hydrochloride have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives exhibit considerable inhibition against a range of bacteria, suggesting their potential use as antibacterial agents. The effectiveness of these compounds as antimicrobial agents could be attributed to their ability to interfere with bacterial cell wall synthesis or other critical biological processes in pathogens (Halve et al., 2009).
Anticancer Activity
Investigations into the anticancer activities of phenylamino methylphenol derivatives have shown that some compounds exhibit activity against cancer cell lines, such as T47D breast cancer cells. The ability of these compounds to inhibit cancer cell proliferation could be leveraged in developing new anticancer therapies, although their efficacy and specificity need further investigation to determine their potential clinical applications (Sukria et al., 2020).
Safety and Hazards
Safety data sheets indicate that 4-[(Phenylamino)methyl]phenol hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .
Propriétés
IUPAC Name |
4-(anilinomethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12;/h1-9,14-15H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCYUCZUPKBQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Phenylamino)methyl]phenol hydrochloride | |
CAS RN |
6337-84-4 | |
| Record name | NSC37576 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



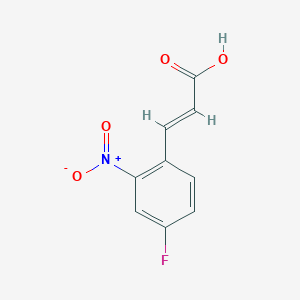

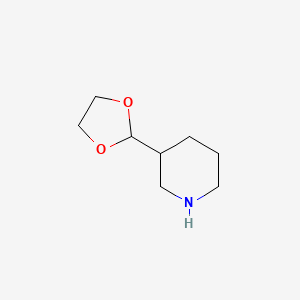
![2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463003.png)
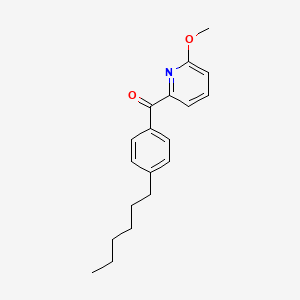

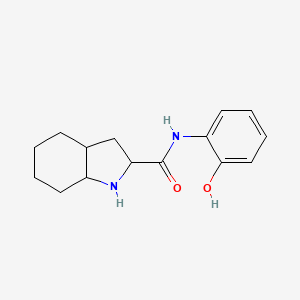
![{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1463010.png)
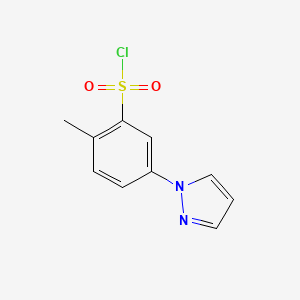
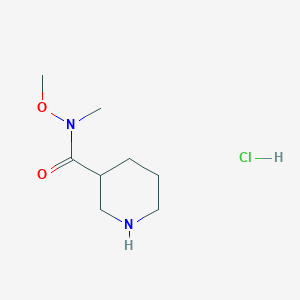
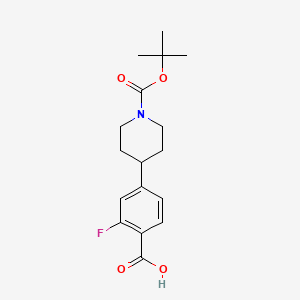
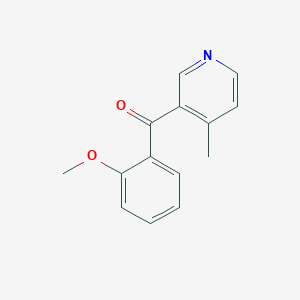

![1-Methyl-5-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)amino]-1,2-dihydropyridin-2-one](/img/structure/B1463021.png)